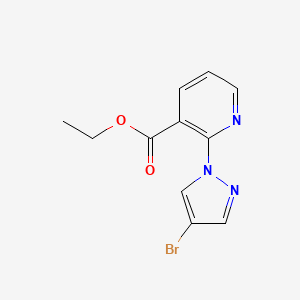

ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate” is a chemical compound. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Applications De Recherche Scientifique

Synthesis of New Heterocyclic Compounds

One notable application is the synthesis of novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method has proven useful for preparing new N-fused heterocycle products in good to excellent yields, highlighting its potential in pharmaceutical and agrochemical research (Ghaedi et al., 2015).

Advancements in Organic Phosphine-Catalyzed Reactions

Research demonstrates the utility of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation processes with N-tosylimines, facilitated by organic phosphine catalysts. This pathway leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, contributing to the field of organic synthesis and catalysis (Zhu et al., 2003).

Development of Iron(II) Complexes for Spin-State Investigations

Another research application involves the reaction of the sodium salt of ethyl pyrazole-4-carboxylate with 2,6-dibromopyridine to yield derivatives that form iron(II) complexes. These complexes have been studied for their spin states, offering insights into magnetic materials and molecular electronics (Pritchard et al., 2009).

Pesticide Intermediate Synthesis

Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate serves as a precursor in synthesizing key intermediates for the pesticide chlorantraniliprole, showcasing the compound's relevance in agricultural chemistry. This work emphasizes efficient synthetic routes, underscoring the importance of ethyl 2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylate derivatives in developing new agrochemicals (Ji Ya-fei, 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of biological targets .

Mode of Action

It is known that the pyrazole moiety in the compound can interact with various biological targets, potentially leading to a variety of biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been reported to have a variety of biological activities .

Propriétés

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-4-3-5-13-10(9)15-7-8(12)6-14-15/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMUZMKYIRATNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)

![3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2696029.png)

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

![methyl N-[4-({[2-(methylsulfanyl)pyridin-3-yl]formamido}methyl)phenyl]carbamate](/img/structure/B2696034.png)